molecular formula C22H19N3O7S B8625737 p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate

p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate

Cat. No.: B8625737
M. Wt: 469.5 g/mol
InChI Key: AJAYYHYWTPEASL-BDPMCISCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate typically involves the following steps :

    Starting Materials: The synthesis begins with 7-amino-3-cephem-4-carboxylic acid as the core structure.

    Acylation: The amino group at the 7-position is acylated with phenylacetic acid to form 7-phenylacetamino-3-cephem-4-carboxylic acid.

    Hydroxylation: The 3-position is hydroxylated to introduce the hydroxy group.

    Esterification: The carboxyl group at the 4-position is esterified with p-nitrobenzyl alcohol to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 3-position can be oxidized to a ketone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate has several applications in scientific research :

    Chemistry: Used as a precursor in the synthesis of novel cephalosporin derivatives.

    Biology: Studied for its antibacterial properties and potential use in combating resistant bacterial strains.

    Medicine: Investigated for its potential as a therapeutic agent in treating bacterial infections.

    Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate involves the inhibition of bacterial cell wall synthesis . The compound targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

    Cefotaxime: Another cephalosporin antibiotic with a similar core structure but different side chains.

    Ceftriaxone: A cephalosporin with a longer half-life and different pharmacokinetic properties.

    Cefuroxime: A cephalosporin with a different spectrum of activity.

Uniqueness

p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activity. The presence of the p-nitrobenzyl group enhances its stability and allows for targeted modifications to improve its efficacy and spectrum of activity .

Properties

Molecular Formula

C22H19N3O7S

Molecular Weight

469.5 g/mol

IUPAC Name

(4-nitrophenyl)methyl (6R)-3-hydroxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C22H19N3O7S/c26-16-12-33-21-18(23-17(27)10-13-4-2-1-3-5-13)20(28)24(21)19(16)22(29)32-11-14-6-8-15(9-7-14)25(30)31/h1-9,18,21,26H,10-12H2,(H,23,27)/t18?,21-/m1/s1

InChI Key

AJAYYHYWTPEASL-BDPMCISCSA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])O

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

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